molecular formula C9H10O3 B13943052 4H-1,3-Benzodioxin-7-ylmethanol CAS No. 499771-06-1

4H-1,3-Benzodioxin-7-ylmethanol

Cat. No.: B13943052
CAS No.: 499771-06-1
M. Wt: 166.17 g/mol
InChI Key: LFIBAAVBULGYJD-UHFFFAOYSA-N
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Description

4H-1,3-Benzodioxin-7-ylmethanol (CAS 499771-06-1) is a chemical compound with the molecular formula C9H10O3 and a molecular weight of 166.18 g/mol . This benzodioxin derivative is a valuable building block in medicinal chemistry, particularly in the synthesis of novel compounds for biochemical research. The 1,3-benzodioxan molecular scaffold is of significant interest in neuroscience, especially in the development of inhibitors for the monoamine oxidase B (MAO-B) enzyme . MAO-B plays a critical role in the metabolism of neurotransmitters in the brain, and its inhibition is a well-established therapeutic approach for managing neurodegenerative diseases . Research indicates that compounds featuring the 1,3-benzodioxan structure can function as potent, selective, and reversible inhibitors of MAO-B . Such inhibitors are being investigated as promising drug candidates for neurological disorders, as they can enhance dopamine levels and reduce the formation of neurotoxic species without the long-lasting side effects associated with irreversible inhibitors . As a synthetic intermediate, this compound provides researchers with a versatile handle for further chemical functionalization, enabling the exploration of structure-activity relationships and the optimization of drug-like properties in hit compounds. This product is intended for research purposes in a controlled laboratory environment. It is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

499771-06-1

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

4H-1,3-benzodioxin-7-ylmethanol

InChI

InChI=1S/C9H10O3/c10-4-7-1-2-8-5-11-6-12-9(8)3-7/h1-3,10H,4-6H2

InChI Key

LFIBAAVBULGYJD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)CO)OCO1

Origin of Product

United States

Preparation Methods

Condensation Reaction Approach

The primary and most documented method for synthesizing this compound involves condensation reactions between acetaldehyde and phenolic precursors under acidic conditions. This method facilitates the formation of the benzodioxin ring system efficiently.

  • Starting Materials: Acetaldehyde and suitable phenolic compounds.
  • Reaction Conditions: Acidic medium, typically using mineral acids or acid catalysts to promote cyclization.
  • Mechanism: The phenolic hydroxyl groups react with acetaldehyde, leading to the formation of the dioxin ring via intramolecular cyclization, followed by the introduction of the methanol group at the 7-position.
  • Outcome: Formation of the 4H-1,3-benzodioxin framework with a methanol substituent.

This approach is favored for its straightforwardness and relatively high yields, making it suitable for laboratory-scale synthesis and potential scale-up.

Alternative Synthetic Routes and Optimization

While the condensation method remains predominant, variations in reaction conditions and alternative starting materials have been explored to optimize yield and purity:

  • Variation in Acid Catalysts: Different acids (e.g., sulfuric acid, p-toluenesulfonic acid) have been tested to improve reaction rates and selectivity.
  • Temperature Control: Reaction temperature optimization helps minimize side reactions and degradation.
  • Solvent Effects: Use of solvents such as dimethylformamide (DMF) or aqueous media can influence the reaction pathway and product stability.

These modifications aim to tailor the synthesis for specific research needs or industrial applications.

Chemical Reactions and Functional Group Transformations

This compound contains reactive functional groups that allow further chemical modifications:

  • Oxidation: The methanol group can be oxidized to aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide. The presence of water in the reaction medium plays a significant role in determining the oxidation pathway and products.
  • Substitution Reactions: The benzodioxin ring can undergo electrophilic substitution reactions, enabling the introduction of various functional groups for derivative synthesis.

These transformations expand the utility of this compound in synthetic organic chemistry.

Research Findings and Characterization

Analytical Characterization

Synthesized this compound is typically characterized by:

Characterization Method Purpose
Infrared Spectroscopy (IR) Identification of functional groups
Nuclear Magnetic Resonance (NMR) Structural confirmation and purity assessment
Mass Spectrometry (MS) Molecular weight and fragmentation pattern
Elemental Analysis (CHN) Verification of elemental composition

These methods confirm the successful synthesis and purity of the compound.

Related Synthetic Studies

Research on related benzodioxane derivatives, such as sulfonamides containing the benzodioxane moiety, provides insight into synthetic strategies and biological activities. For example, compounds synthesized from 2,3-dihydrobenzo-dioxin derivatives have been prepared via reactions involving amines and sulfonyl chlorides under basic conditions, followed by further functionalization with bromoacetamides in DMF with lithium hydride as a base. Although these studies focus on related but distinct compounds, they highlight the versatility of benzodioxane chemistry and synthetic methodologies that could be adapted for this compound derivatives.

Summary Table of Preparation Methods

Method Number Preparation Method Starting Materials Reaction Conditions Key Features Reference
1 Acid-catalyzed condensation Acetaldehyde + phenolic precursors Acidic medium, controlled temperature Efficient benzodioxin ring formation
2 Oxidation of methanol group This compound Oxidizing agents (KMnO4, CrO3), aqueous media Functional group transformation
3 Derivatization via substitution Benzodioxane amines + sulfonyl chlorides + bromoacetamides Basic medium (Na2CO3, LiH), DMF solvent Preparation of related sulfonamide derivatives

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Benzodioxin-7-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of benzodioxin-7-carboxylic acid.

    Reduction: Formation of benzodioxin-7-ylmethanol.

    Substitution: Formation of various substituted benzodioxin derivatives.

Scientific Research Applications

4H-1,3-Benzodioxin-7-ylmethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1,3-Benzodioxin-7-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects through modulation of oxidative stress and inflammation .

Comparison with Similar Compounds

4H-1,3-Benzodioxin-7-methanol,2,2-dimethyl-(9CI) (CAS: 71780-42-2)

  • Molecular Formula : C₁₁H₁₄O₃
  • Molecular Weight : 194.23 g/mol
  • The dimethyl substitution increases hydrophobicity compared to the parent compound, as evidenced by its higher molecular weight (194.23 vs. 166.17 g/mol) .

7-Hydroxymethylbenzonorbornadienes

  • Structural Context: These compounds, such as 7-hydroxymethylbenzonorbornadiene, share a bicyclic framework but replace the benzodioxin core with a benzonorbornadiene system.
  • Synthetic Route: Prepared via hydrogenation of 7-formylbenzonorbornadienes (derived from acid hydrolysis of 7-(1-acetoxymethylidene)benzonorbornadiene) .
  • Key Differences: The benzonorbornadiene scaffold introduces greater ring strain compared to the benzodioxin system, which may influence reactivity in cycloaddition or ring-opening reactions. The absence of oxygen atoms in the norbornadiene ring reduces polarity relative to benzodioxin derivatives .

3':4'-Methylenedioxy-substituted Chromanones

  • Example: 3':4'-Methylenedioxy-7-hydroxychromanone (m.p. 234–236°C) .
  • Key Differences: Chromanones feature a fused benzopyranone structure, differing from the benzodioxin system by replacing one oxygen atom with a ketone group. The methylenedioxy group (common in natural products like safrole) enhances thermal stability, as reflected in the higher melting point (234–236°C) compared to benzodioxin derivatives, which typically exhibit lower melting points due to reduced rigidity .

Comparative Analysis of Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Synthesis Yield (if reported)
4H-1,3-Benzodioxin-7-ylmethanol C₉H₁₀O₃ 166.17 Not reported Benzodioxin, hydroxymethyl Not available
2,2-Dimethyl derivative C₁₁H₁₄O₃ 194.23 Not reported Benzodioxin, dimethyl 58%
7-Hydroxymethylbenzonorbornadiene C₁₀H₁₂O 148.20 Not reported Norbornadiene, hydroxymethyl Moderate (via hydrolysis/reduction)
3':4'-Methylenedioxy chromanone C₁₀H₈O₄ 192.17 234–236 Chromanone, methylenedioxy Not reported

Reactivity and Stability Considerations

  • However, the hydroxymethyl group at the 7-position may participate in hydrogen bonding or oxidation reactions .
  • Benzonorbornadienes: Higher ring strain in benzonorbornadienes makes them more reactive in Diels-Alder reactions, as demonstrated in the synthesis of formyl and hydroxymethyl derivatives .
  • Chromanones: The ketone group in chromanones allows for nucleophilic additions or condensations, which are less accessible in benzodioxin derivatives due to the absence of a carbonyl group .

Biological Activity

4H-1,3-Benzodioxin-7-ylmethanol, a compound with the chemical formula C9H10O3C_9H_{10}O_3 and CAS Number 499771-06-1, has garnered attention in various fields, including medicinal chemistry and materials science. Its unique benzodioxin structure allows for diverse biological activities, making it a subject of interest for researchers exploring therapeutic applications.

Chemical Structure and Properties

The compound consists of a dioxole ring fused to a benzene ring, which contributes to its chemical reactivity and potential biological interactions. The presence of the hydroxymethyl group at the 7-position is particularly significant for its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties . These properties are relevant in the context of oxidative stress, where the compound may protect cells from damage caused by reactive oxygen species (ROS). Similar compounds have been studied for their potential as tocopherol (Vitamin E) analogs, which are known for their protective effects against oxidative damage .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory activities . It is believed to modulate pathways related to inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. This modulation may occur through the interaction with specific molecular targets involved in inflammatory responses.

Interaction with Biological Molecules

Studies suggest that this compound interacts with various biological molecules, including enzymes and receptors. This interaction may lead to alterations in cellular pathways associated with oxidative stress and inflammation. The exact molecular targets remain under investigation, but preliminary findings indicate that the compound could influence enzymatic activities related to these pathways.

The mechanism by which this compound exerts its biological effects involves several potential pathways:

  • Oxidative Stress Modulation : The compound may act as a scavenger of free radicals, thereby reducing oxidative stress within cells.
  • Inflammatory Pathway Inhibition : By interacting with inflammatory mediators or enzymes, it may inhibit the production of pro-inflammatory cytokines.
  • Enzyme Interaction : The compound's structure allows it to interact with various enzymes, potentially altering their activity and influencing metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of benzodioxin derivatives similar to this compound:

  • Anticonvulsant Activity : A study reported that certain benzodioxin derivatives displayed anticonvulsant properties in animal models. The activity was linked to their ability to modulate neurotransmitter systems involved in seizure activity .
  • Oxidation Behavior : Research on oxidation behavior indicated that under specific conditions, this compound can undergo oxidation to form various products. These products may also exhibit biological activity, further expanding the potential applications of the compound .
  • Structure-Activity Relationship (SAR) : Investigations into related compounds have shown that minor structural modifications can significantly impact biological potency. This underscores the importance of understanding SAR when developing new therapeutic agents based on the benzodioxin scaffold .

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
2,4,5,7,8-Pentamethyl-4H-1,3-benzodioxinBenzodioxin derivativeExhibits stabilizing properties similar to tocopherols
4H-1,3-Benzodioxin-6-olHydroxylated benzodioxinKnown for antioxidant activity
2-Ethenyl-4H-1,3-benzodioxin-4-oneVinyl-substituted benzodioxinUsed in polymer applications due to reactivity

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 4H-1,3-Benzodioxin-7-ylmethanol?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as Mannich reactions or nucleophilic substitutions, to construct the benzodioxin core. For example, analogous compounds like chromenone derivatives are synthesized via Mannich reactions using formaldehyde and amines in ethanol, followed by purification through recrystallization with methanol . Key steps include:

  • Reagent selection : Use of anhydrous conditions to prevent side reactions.
  • Purification : Recrystallization with methanol/activated charcoal to remove impurities .
  • Characterization : Spectroscopic techniques (NMR, IR) and elemental analysis to confirm structure.

Basic: How can researchers ensure the purity of this compound during synthesis?

Methodological Answer:
Purity is validated using chromatographic and spectroscopic methods:

  • HPLC/GC-MS : To detect and quantify organic impurities.
  • Recrystallization : Solvent systems like methanol-water (3:1 v/v) are effective for isolating high-purity crystals .
  • Melting Point Analysis : Consistency with literature values indicates purity.

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:
Optimization involves systematic variation of:

  • Temperature : Elevated temperatures (e.g., reflux in ethanol) enhance reaction rates but may require control to avoid decomposition .
  • Catalysts : Lewis acids like InCl₃ improve regioselectivity in analogous triazole syntheses .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates in nucleophilic substitutions.
  • Stoichiometry : Excess reagents (e.g., formaldehyde in Mannich reactions) drive reactions to completion .

Advanced: What challenges arise in interpreting spectroscopic data (NMR, IR) for this compound, and how are they resolved?

Methodological Answer:
Challenges include:

  • Signal Overlap : Aromatic protons in the benzodioxin ring may show complex splitting. Use high-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) for resolution .
  • Hydrogen Bonding : OH groups (e.g., methanol substituent) broaden IR peaks. Deuteration or variable-temperature NMR suppresses this effect.
  • Crystallographic Validation : X-ray diffraction (as in Table 1 of ) provides unambiguous structural confirmation.

Advanced: How can researchers address contradictions in thermodynamic data (e.g., enthalpy of vaporization) for this compound?

Methodological Answer:
Discrepancies are resolved by:

  • Multi-Method Validation : Combining differential scanning calorimetry (DSC), calorimetry, and gas-phase measurements.
  • Computational Models : Density Functional Theory (DFT) calculations predict thermodynamic properties, which are cross-checked with experimental data .
  • Error Analysis : Quantify uncertainties (e.g., ±10 kJ/mol in reaction enthalpy measurements) to assess data reliability .

Advanced: What strategies are used to study the stability of this compound under varying pH and solvent conditions?

Methodological Answer:
Stability assays include:

  • Forced Degradation Studies : Expose the compound to acidic/basic conditions (e.g., HCl/NaOH) and monitor degradation via HPLC .
  • Solvent Compatibility : Test solubility and stability in methanol, ethanol, and buffers, noting byproducts like triazole derivatives .
  • Mass Spectrometry : Identify degradation products using high-resolution MS to propose degradation pathways.

Advanced: How can the biological activity of this compound be evaluated in vitro?

Methodological Answer:
Activity profiling involves:

  • Cytotoxicity Assays : Use MTT or resazurin assays on cell lines (e.g., HeLa) to measure IC₅₀ values .
  • Enzyme Inhibition : Screen against targets (e.g., COX-2) using fluorometric or colorimetric substrates .
  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound depletion via LC-MS .

Advanced: What computational tools aid in predicting the reactivity and intermolecular interactions of this compound?

Methodological Answer:
Computational approaches include:

  • DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) and reaction mechanisms .
  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock or Schrödinger .
  • Crystal Packing Analysis : Tools like Mercury analyze X-ray data to identify non-covalent interactions (e.g., π-π stacking) .

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